2-Formylbenzo[d]oxazole-4-carbonitrile
Description
2-Formylbenzo[d]oxazole-4-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a formyl group at the 2-position and a nitrile group at the 4-position. The benzo[d]oxazole scaffold is notable for its presence in bioactive molecules and materials chemistry. The formyl group introduces electrophilic reactivity, making the compound a versatile intermediate for further functionalization, such as condensation reactions or coordination chemistry. The nitrile group at position 4 enhances stability and enables participation in cycloaddition or nucleophilic substitution reactions, as seen in tetrazole formation from related oxazole-4-carbonitriles .
Properties
Molecular Formula |
C9H4N2O2 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-formyl-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H |
InChI Key |
FIQJOCIFKYCEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-formylbenzo[d]oxazole-4-carbonitrile involves the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is used as a cyanide source and coupling partner for the cyclization of oxazole. The reaction is carried out in the presence of CuI₂ and Pd(OAc)₂ with DMF as the solvent .
Industrial Production Methods
While specific industrial production methods for 2-formylbenzo[d]oxazole-4-carbonitrile are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using non-toxic and efficient systems to construct the carbonitrile from readily available substrates .
Chemical Reactions Analysis
Types of Reactions
2-Formylbenzo[d]oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Carboxybenzo[d]oxazole-4-carbonitrile.
Reduction: 2-Formylbenzo[d]oxazole-4-amine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylbenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formylbenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Oxazole-4-carbonitrile Derivatives
Key Observations :
- Thermal Stability : Aromatic substituents (e.g., indolyl or fluorophenyl) increase melting points compared to aliphatic groups (e.g., methyl), likely due to enhanced π-π stacking .
- Synthetic Yields : Microwave-assisted methods (e.g., for compound 27 in ) achieve ~67% yields, comparable to conventional heating for indolyl derivatives (67% for compound 3q in ).
- NMR Trends : The formyl group’s carbonyl signal (absent in the evidence for the target compound) would typically appear near δ 190–200 ppm in ¹³C NMR, distinct from methyl (δ ~20–30 ppm) or aryl carbons .
Reactivity and Functionalization Potential
- Nitrile Reactivity: The 4-cyano group in oxazole derivatives participates in [3+2] cycloadditions with azides to form tetrazoles, as demonstrated for 2-R-5-amino-1,3-oxazole-4-carbonitriles .
- Formyl Group Utility: The 2-formyl substituent enables condensation with amines or hydrazines, a feature exploited in related selenophene and thiophene derivatives for generating Schiff bases or heterocyclic expansions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
